Cas no 1221498-35-6 (4-(2-nitrophenyl)butanal)

4-(2-ニトロフェニル)ブタナールは、有機合成において有用な中間体です。この化合物は、芳香族ニトロ基とアルデヒド官能基を併せ持つため、多様な変換反応に適しています。特に、還元反応により対応するアミン誘導体へと導くことが可能で、医薬品や機能性材料の合成前駆体としての応用が期待されます。高い反応性と選択性を有し、精密合成における鍵中間体としての利用価値が高いです。また、結晶性が良好なため、精製や取り扱いが比較的容易である点も特徴です。

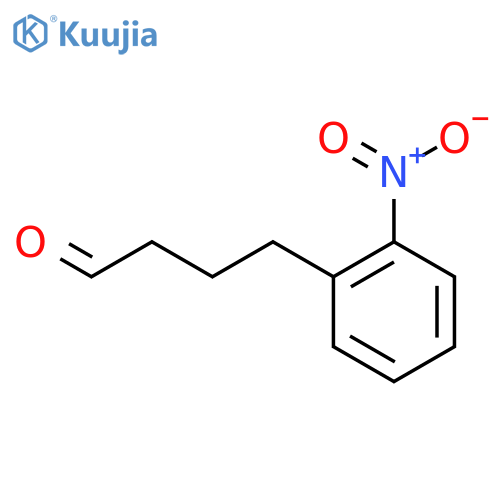

4-(2-nitrophenyl)butanal structure

商品名:4-(2-nitrophenyl)butanal

4-(2-nitrophenyl)butanal 化学的及び物理的性質

名前と識別子

-

- 4-(2-nitrophenyl)butanal

- EN300-1844099

- 1221498-35-6

- SCHEMBL10675147

-

- インチ: 1S/C10H11NO3/c12-8-4-3-6-9-5-1-2-7-10(9)11(13)14/h1-2,5,7-8H,3-4,6H2

- InChIKey: QHIZXQLHXQMRIH-UHFFFAOYSA-N

- ほほえんだ: O=CCCCC1C=CC=CC=1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 193.07389321g/mol

- どういたいしつりょう: 193.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

4-(2-nitrophenyl)butanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1844099-0.05g |

4-(2-nitrophenyl)butanal |

1221498-35-6 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1844099-0.25g |

4-(2-nitrophenyl)butanal |

1221498-35-6 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1844099-2.5g |

4-(2-nitrophenyl)butanal |

1221498-35-6 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1844099-0.1g |

4-(2-nitrophenyl)butanal |

1221498-35-6 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1844099-1g |

4-(2-nitrophenyl)butanal |

1221498-35-6 | 1g |

$1272.0 | 2023-09-19 | ||

| Enamine | EN300-1844099-10.0g |

4-(2-nitrophenyl)butanal |

1221498-35-6 | 10g |

$5467.0 | 2023-06-02 | ||

| Enamine | EN300-1844099-0.5g |

4-(2-nitrophenyl)butanal |

1221498-35-6 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1844099-1.0g |

4-(2-nitrophenyl)butanal |

1221498-35-6 | 1g |

$1272.0 | 2023-06-02 | ||

| Enamine | EN300-1844099-5.0g |

4-(2-nitrophenyl)butanal |

1221498-35-6 | 5g |

$3687.0 | 2023-06-02 | ||

| Enamine | EN300-1844099-10g |

4-(2-nitrophenyl)butanal |

1221498-35-6 | 10g |

$5467.0 | 2023-09-19 |

4-(2-nitrophenyl)butanal 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

1221498-35-6 (4-(2-nitrophenyl)butanal) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 61389-26-2(Lignoceric Acid-d4)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 5587-61-1(Triisocyanato(methyl)silane)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量